tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8-10-6-5-9(7-11(8)15)14(10)12(16)17-13(2,3)4/h8-11,15H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVMWKWMWACVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2C(=O)OC(C)(C)C)CC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves several steps. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes, particularly arginase. Arginase plays a significant role in the urea cycle and is implicated in several pathological conditions, including cancer and inflammation. Research indicates that derivatives of this compound can effectively inhibit arginase activity, showcasing IC₅₀ values in the low micromolar range, thus highlighting its therapeutic potential against diseases associated with arginase dysregulation .
Neuropharmacology
Tropane derivatives, including tert-butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate, are being explored for their neuropharmacological properties. They may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders such as Alzheimer's disease and schizophrenia by modulating acetylcholine receptors .
Synthesis and Structural Variations
The synthesis of this compound involves various methodologies aimed at achieving enantiomerically pure forms, which are crucial for maximizing biological activity. Recent studies have focused on stereoselective synthesis techniques that enhance the yield and purity of the desired product .
Case Study 1: Arginase Inhibition
In a study examining the inhibition of human arginase isoforms (hARG-1 and hARG-2), this compound derivatives demonstrated significant inhibitory effects with IC₅₀ values reported at 223 nM for hARG-1 and 509 nM for hARG-2 . This indicates strong potential for therapeutic applications in cancer treatment where arginase activity is often upregulated.
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of tropane alkaloids has shown that compounds similar to this compound can influence cognitive functions by modulating cholinergic pathways . This suggests potential applications in developing treatments for cognitive impairments.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and influencing signaling pathways. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[3.2.1]octane Core
Aryloxy and Heteroaryloxy Derivatives
Key Differences :
- Solubility : Hydroxyl and methyl groups in the target compound improve aqueous solubility compared to aryloxy derivatives.
- Reactivity: Aryloxy substituents (e.g., phenoxy) are prone to hydrolysis under acidic/basic conditions, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or oxidation reactions.
Functional Group Variations
Key Differences :
Stereochemical and Regioisomeric Variants
Key Differences :
- Biological Activity: The exo-3-amino derivative () may act as a protease inhibitor due to its nucleophilic amine, contrasting with the target compound’s hydroxyl group.
- Basicity : 3,8-Diaza derivatives () exhibit higher basicity, influencing solubility and receptor binding.
Biological Activity
tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate, also known by its CAS number 478837-18-2, is a bicyclic compound belonging to the class of azabicyclic structures. Its unique molecular configuration suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- Structure : The compound features a bicyclic framework with a hydroxyl group and a carboxylate ester, which may influence its interaction with biological targets.
Pharmacological Activity
Research indicates that compounds within the azabicyclo family exhibit various pharmacological effects, including:
- Antinociceptive Properties : Studies have shown that azabicyclic compounds can modulate pain responses through interactions with opioid receptors and other pain pathways.
- Cognitive Enhancement : Some derivatives have been evaluated for their potential to enhance cognitive function, possibly through cholinergic mechanisms.
The biological activity of this compound may involve:
- Opioid Receptor Modulation : Interaction with mu and delta opioid receptors could explain its antinociceptive effects.
- Cholinergic Activity : The presence of a hydroxyl group may facilitate interactions with acetylcholine receptors, enhancing cognitive functions.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Antinociceptive Study :
- Cognitive Function Assessment :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
